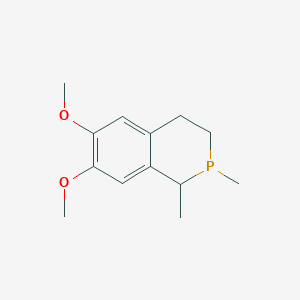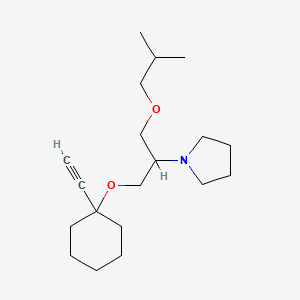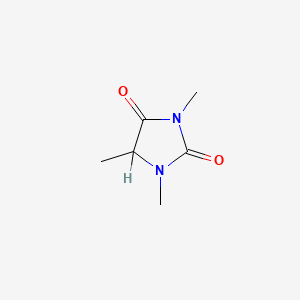
Tris(p-methylthiophenyl)phosphine sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(p-methylthiophenyl)phosphine sulfide is an organophosphorus compound that belongs to the class of phosphine sulfides. These compounds are pentavalent derivatives of organophosphines and are known for their stability towards oxidation. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(p-methylthiophenyl)phosphine sulfide typically involves the reaction of tris(p-methylthiophenyl)phosphine with elemental sulfur. The reaction is carried out in a suitable solvent, such as dichloromethane or toluene, under ambient conditions. The reaction proceeds rapidly, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(p-methylthiophenyl)phosphine sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the parent phosphine.
Substitution: The thiophosphinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tris(p-methylthiophenyl)phosphine.
Substitution: Various substituted phosphine sulfides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(p-methylthiophenyl)phosphine sulfide has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Tris(p-methylthiophenyl)phosphine sulfide involves its interaction with molecular targets such as enzymes and receptors. The thiophosphinyl group plays a crucial role in these interactions, facilitating the formation of stable complexes with metal ions and other biomolecules. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-methoxyphenyl)phosphine: Used as a ligand in catalysis and has similar applications in organic synthesis.
Tris(4-methoxyphenyl)phosphine: Employed in Suzuki reactions and other catalytic processes.
Tris(trimethylsilyl)phosphine: Known for its use in deoxygenation reactions and as a reducing agent.
Uniqueness
Tris(p-methylthiophenyl)phosphine sulfide is unique due to its stability towards oxidation and its ability to form stable complexes with metal ions. This makes it particularly useful in applications where oxidative stability is crucial, such as in catalysis and material science .
Eigenschaften
CAS-Nummer |
74038-25-8 |
|---|---|
Molekularformel |
C21H21PS4 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
bis(4-methylsulfanylphenyl)-(4-methylsulfinothioylphenyl)phosphane |
InChI |
InChI=1S/C21H21PS4/c1-24-19-10-4-16(5-11-19)22(17-6-12-20(25-2)13-7-17)18-8-14-21(15-9-18)26(3)23/h4-15H,1-3H3 |
InChI-Schlüssel |
WZPYANBMTHWQIB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)P(C2=CC=C(C=C2)SC)C3=CC=C(C=C3)S(=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



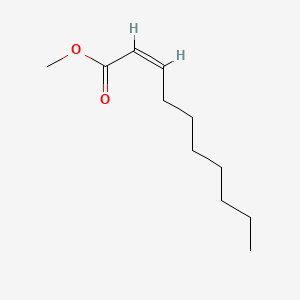

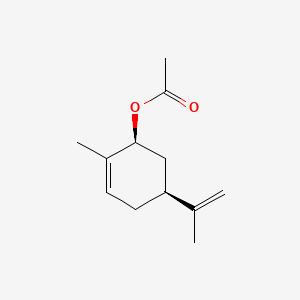

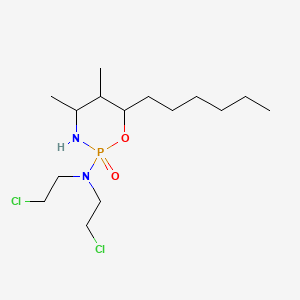
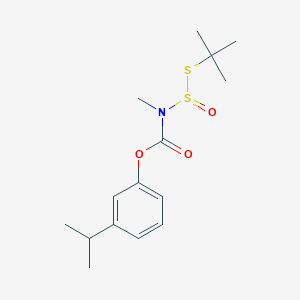
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
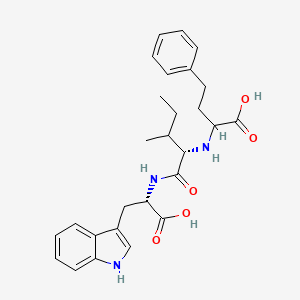
![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
